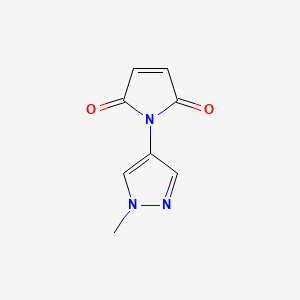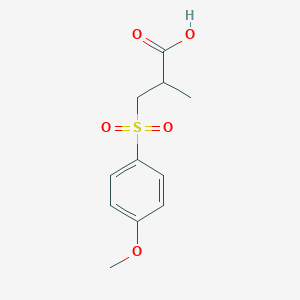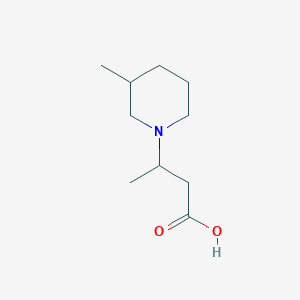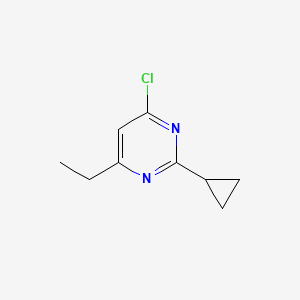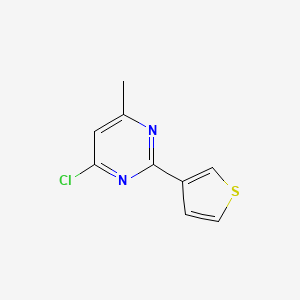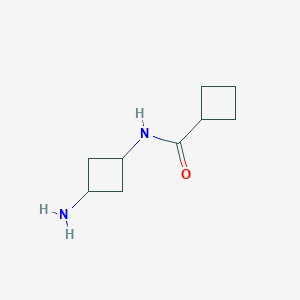
N-(3-aminocyclobutyl)cyclobutanecarboxamide
説明
“N-(3-aminocyclobutyl)cyclobutanecarboxamide” is a chemical compound with the formula C9H16N2O . It has a molecular weight of 168.236 g/mol .
Molecular Structure Analysis
The molecular structure of “N-(3-aminocyclobutyl)cyclobutanecarboxamide” consists of two cyclobutyl rings, one of which is substituted with an amine group and the other with a carboxamide group . This structure could potentially influence its physical and chemical properties, as well as its reactivity.科学的研究の応用
VLA-4 Antagonism
- Research demonstrates that compounds derived from 3-aminocyclobut-2-en-1-ones, synthesized via the condensation of cyclobuta-1,3-diones with a phenylalanine-derived primary amine, are potent antagonists of VLA-4, a protein involved in cell adhesion and migration processes in the body (Brand, de Candole, & Brown, 2003).
Synthetic Cannabinoids Differentiation
- A study on the synthesis and characterization of novel synthetic cannabinoids highlights the role of similar compounds in differentiating between various synthetic cannabinoid isomers, which is crucial for accurate identification and classification in scientific research (McLaughlin et al., 2016).
Hofmann Rearrangement and Ring Expansion
- The treatment of cyclobutanecarboxamide, a related compound, with specific reagents results in the formation of 1-pyrroline via Hofmann rearrangement, followed by a ring expansion reaction. This methodology has applications in synthesizing complex organic compounds, including 2,3-dihydro-1H-pyrollo[2,1-a]isoquinolinium salts (Huang et al., 2016).
Tumor Detection Using PET Ligands
- Synthesis of syn- and anti-1-amino-3-[18F]fluoromethyl-cyclobutane-1-carboxylic acid (FMACBC) was conducted to evaluate the uptake of these radiolabeled amino acids in rodent models of brain tumors, showcasing their potential as PET ligands for tumor detection (Martarello et al., 2002).
Synthesis of Stereoselective Compounds
- Research on the Pd-catalyzed highly diastereoselective double C-H activation and direct bis-arylation of methylene C(sp(3))-H bonds of cyclobutanecarboxamides has led to the synthesis of novel trisubstituted cyclobutanecarboxamide scaffolds with all-cis stereochemistry, indicating potential applications in stereoselective organic synthesis (Parella, Gopalakrishnan, & Babu, 2013).
Improvements in Synthesis Processes
- Studies have focused on improving the synthesis of compounds like anti-1-amino-3-[18F]fluorocyclobutyl-1-carboxylic acid (FACBC), important for tumor imaging in PET scans, by enhancing stereoselectivity and suitability for large-scale preparations (McConathy et al., 2003).
C3-Symmetric Peptide Dendrimers
- The synthesis of highly functionalized cyclobutane-containing C3-symmetric peptide dendrimers, which could have applications in biochemistry and materials science, has been achieved through a convergent approach (Gutiérrez-Abad, Illa, & Ortuño, 2010).
Conformational Properties Study
- Quantum mechanical calculations were used to determine the conformational preferences of the N-acetyl-N'-methylamide derivative of 1-aminocyclobutane-1-carboxylic acid, aiding in understanding its backbone flexibility and stability in different environments (Casanovas, Zanuy, Nussinov, & Alemán, 2006).
Fused-Ring System Synthesis
- Aminocyclobutanes and eight-membered enamide rings have been synthesized from N-vinyl beta-lactams, demonstrating a pathway for constructing complex fused heterocycles and offering applications in organic and medicinal chemistry (Cheung & Yudin, 2010).
Bidentate Directing Group for C-H Activation
- 4-Amino-2,1,3-benzothiadiazole (ABTD) has been identified as a new bidentate directing group for Pd(II)-catalyzed sp2/sp3 C-H activation/functionalization of carboxamide systems, crucial in the development of selective and potent inhibitors for various biochemical applications (Reddy, Bisht, Parella, & Babu, 2016).
Asymmetric Intramolecular Cyclobutane Formation
- Research into the photochemical reactions of certain quinolonecarboxamides has led to the synthesis of chiral cyclobutanes with high enantiomeric excess, a significant contribution to the field of asymmetric synthesis (Yagishita, Sakamoto, Mino, & Fujita, 2011).
特性
IUPAC Name |
N-(3-aminocyclobutyl)cyclobutanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c10-7-4-8(5-7)11-9(12)6-2-1-3-6/h6-8H,1-5,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCFGFEYCQNCOMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2CC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-aminocyclobutyl)cyclobutanecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



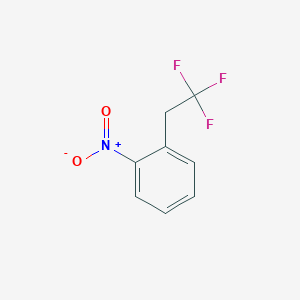
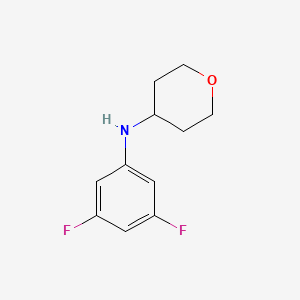
![3-[4-(3,4-Dichlorobenzyl)piperazin-1-yl]propanoic acid](/img/structure/B1418900.png)
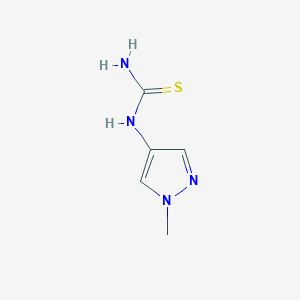
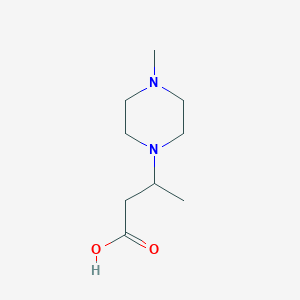
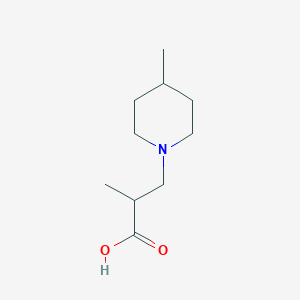
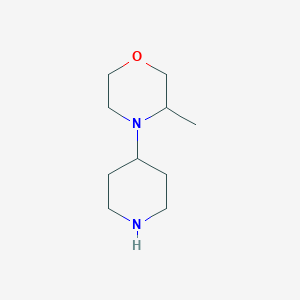
![4-{[(Oxan-2-ylmethyl)(propan-2-yl)amino]methyl}aniline](/img/structure/B1418910.png)
![[2-(Ethylsulfanyl)pyridin-4-yl]methanamine](/img/structure/B1418912.png)
